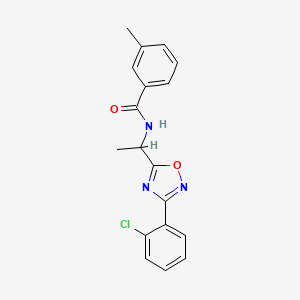
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide is a chemical compound that belongs to the oxadiazole family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Moreover, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in animal models. Moreover, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide in lab experiments include its potent anti-inflammatory, antioxidant, and anticancer properties. Moreover, it has been shown to be relatively safe and well-tolerated in animal models. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.
Future Directions
Several future directions for the research on N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide can be identified. First, further studies are needed to elucidate the exact mechanism of action of this compound in various cellular and molecular pathways. Second, the potential use of this compound as a diagnostic agent for Alzheimer's disease needs to be explored in more detail. Third, the development of novel formulations and delivery methods for this compound can enhance its solubility and bioavailability. Fourth, the potential use of this compound in combination with other drugs or therapies needs to be investigated for its synergistic effects. Finally, the safety and efficacy of this compound in human clinical trials need to be established for its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis method of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide involves the reaction of 2-chlorobenzoyl chloride with 3-amino-1-(2-chlorophenyl)-1,2,4-oxadiazole in the presence of triethylamine. The resulting product is then reacted with 3-methylbenzoyl chloride in the presence of triethylamine to obtain this compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Scientific Research Applications
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit significant anti-inflammatory, analgesic, and antipyretic activities in animal models. Moreover, it has been shown to possess potent antioxidant and anticancer properties. In addition, this compound has been investigated for its potential use as a diagnostic agent for Alzheimer's disease.
Properties
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-6-5-7-13(10-11)17(23)20-12(2)18-21-16(22-24-18)14-8-3-4-9-15(14)19/h3-10,12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLVBCJFGQUCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


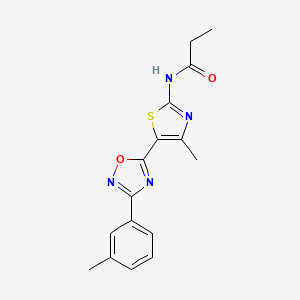
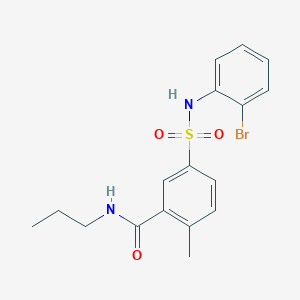
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7707370.png)

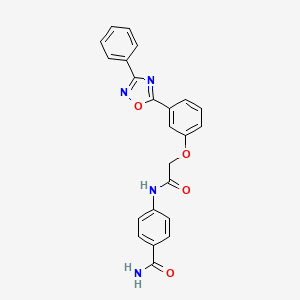
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7707389.png)

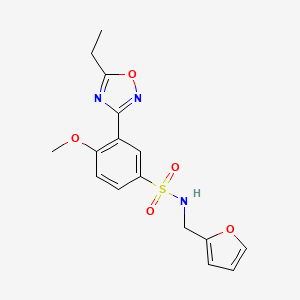

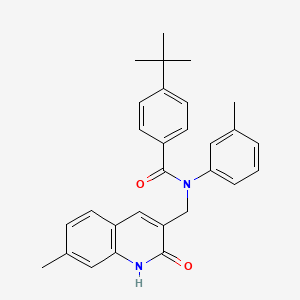

![8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7707441.png)
